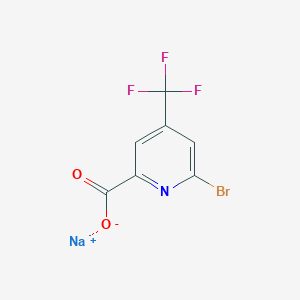

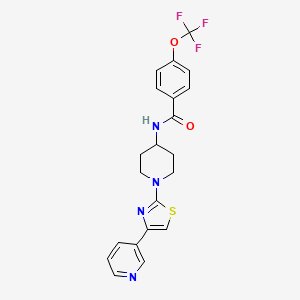

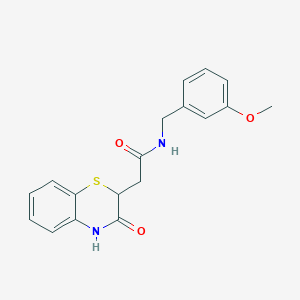

![molecular formula C12H13F3N2 B2752378 7-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline CAS No. 860783-80-8](/img/structure/B2752378.png)

7-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline

Übersicht

Beschreibung

Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . It’s a part of a class of compounds known as quinoxaline derivatives, which have been used as antibiotics and have shown potential in various fields, including medicinal chemistry, material science, and catalysis. A specific derivative, 4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline, has been characterized .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds was first discovered in 1884 . This reaction produces quinoxaline . There are also sustainable approaches towards the synthesis of quinoxalines, such as solvent-free reactions, use of alternate reaction media, and alternate modes of synthesis such as microwave-assisted synthesis and flow reactions .Molecular Structure Analysis

Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . It’s a heterocyclic compound comprising of a benzene ring fused with a pyrazine ring .Chemical Reactions Analysis

Quinoxaline and its derivatives have been the subject of numerous studies due to their wide range of biological activities . The compounds undergo various reactions, leading to a variety of derivatives with different properties .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can vary widely depending on their specific structures . For example, some derivatives exhibit fluorescence in the solid state and aggregation-induced emission .Wissenschaftliche Forschungsanwendungen

Anion Receptor Applications

Fluorinated Calix[4]pyrrole and Dipyrrolylquinoxaline derivatives, including those related to the 7-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline structure, have been studied for their enhanced affinities as neutral anion receptors. These compounds exhibit significant binding to anions such as fluoride, chloride, or dihydrogen phosphate, showing improved affinity compared to non-fluorinated counterparts. This enhanced binding capability, particularly with dihydrogen phosphate, enables their application as naked-eye sensors for phosphate anion detection (Anzenbacher et al., 2000).

Synthetic Methodology and Compound Diversification

Direct Synthesis of Fluorinated Quinazolinones and Quinoxalines using trifluoroacetic acid as a CF3 source has been reported. This methodology facilitates the synthesis of 2-(trifluoromethyl)quinazolin-4-ones and 4-(trifluoromethyl)pyrrolo/indolo[1,2-a]quinoxalines without any catalysts or additives, yielding a wide range of fluorinated compounds efficiently. This approach underscores the importance of trifluoromethyl groups in synthetic organic chemistry, enabling the production of compounds with unique biological activities and physicochemical properties (Li et al., 2022).

Optical and Electronic Applications

Y-shaped Tri-fluoromethyl Substituted Quinoxaline Derivatives have shown notable optical properties, including absorption, emission, quantum yield, and Aggregation Induced Emission (AIE) characteristics. These compounds exhibit solvatochromism and large Stoke’s shifts, attributed to the electron-withdrawing trifluoromethyl group and electron-donating methoxy phenyl unit. Their solid-state fluorescence and AIE properties, due to restricted intramolecular rotation, highlight their potential in material science and sensor technology (Rajalakshmi & Palanisami, 2020).

Wirkmechanismus

Target of Action

Quinoxaline derivatives are known to interact with a wide range of targets, including various enzymes, receptors, and microorganisms .

Mode of Action

For instance, some quinoxaline derivatives can cause DNA damage . The trifluoromethyl group in the compound could potentially enhance its reactivity, leading to unique interactions with its targets.

Biochemical Pathways

Quinoxaline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Quinoxaline derivatives are generally known for their wide range of biological activities, suggesting they have favorable pharmacokinetic properties .

Result of Action

Quinoxaline derivatives are known to exhibit a wide range of effects, including antifungal, antibacterial, antiviral, and antimicrobial activities .

Safety and Hazards

Zukünftige Richtungen

Quinoxaline and its derivatives have drawn significant attention in the synthesis and bioactivities research . They have potential applications in various fields, including medicinal chemistry, material science, and catalysis. The development of new drugs using quinoxaline derivatives has increased in recent years . Therefore, future research will likely continue to explore the synthesis of new quinoxaline derivatives and their potential applications.

Eigenschaften

IUPAC Name |

7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2/c13-12(14,15)8-3-4-11-10(6-8)16-7-9-2-1-5-17(9)11/h3-4,6,9,16H,1-2,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHAERRXOYRCDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNC3=C(N2C1)C=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601326633 | |

| Record name | 7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818300 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

860783-80-8 | |

| Record name | 7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

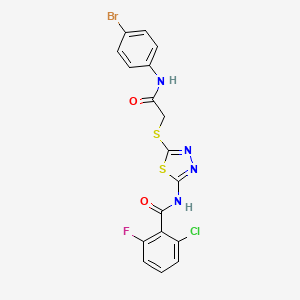

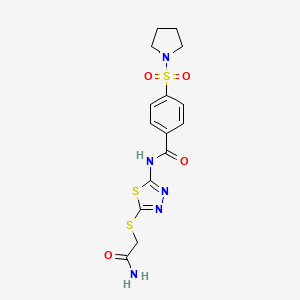

![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2752297.png)

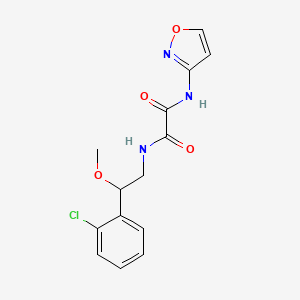

![[(3-Cyano-6-methylpyridin-2-yl)thio]acetic acid](/img/structure/B2752305.png)

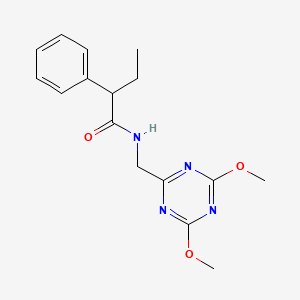

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(p-tolyl)acetamide](/img/structure/B2752315.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2752317.png)